molecular formula C10H9N5O3 B14436655 3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide CAS No. 74914-56-0

3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide

Katalognummer: B14436655
CAS-Nummer: 74914-56-0
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: SXBHXKYNCHXDOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide is an organic compound that features a unique combination of functional groups, including an amino group, a cyano group, and a nitroanilino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-nitroaniline with cyanoacetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-amino-2-cyano-3-(3-aminophenyl)prop-2-enamide.

    Reduction: Formation of 3-amino-2-aminoprop-2-enamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic addition, substitution, and redox reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3-cyano-3-(3-nitroanilino)prop-2-enamide
  • 3-Amino-2-cyano-3-(4-nitroanilino)prop-2-enamide
  • 3-Amino-2-cyano-3-(2-nitroanilino)prop-2-enamide

Uniqueness

3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both amino and nitro groups allows for versatile chemical transformations, making it a valuable compound in synthetic organic chemistry.

Eigenschaften

CAS-Nummer

74914-56-0

Molekularformel

C10H9N5O3

Molekulargewicht

247.21 g/mol

IUPAC-Name

3-amino-2-cyano-3-(3-nitroanilino)prop-2-enamide

InChI

InChI=1S/C10H9N5O3/c11-5-8(10(13)16)9(12)14-6-2-1-3-7(4-6)15(17)18/h1-4,14H,12H2,(H2,13,16)

InChI-Schlüssel

SXBHXKYNCHXDOK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=C(C#N)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.